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Compound of Interest

N-(3,4-dichlorophenyl)-4-
Compound Name:
methoxybenzamide

CAS No.: 102587-44-0

Cat. No.: B3417197

Get Quote

Executive Summary & Chemical Identity

NSC 138036, commonly known as Surfen (N,N'-bis(4-amino-2-methylquinolin-6-yl)urea), is a
small molecule antagonist of heparan sulfate and a modulator of Wnt signaling. Unlike its
biologic counterpart Protamine Sulfate, NSC 138036 is a symmetric bis-quinoline urea
derivative.

This guide provides a definitive mass spectrometry (MS) characterization of NSC 138036,
focusing on its unique fragmentation signature under Electrospray lonization (ESI). We
compare its spectral fingerprint against Protamine (the clinical standard for heparin reversal)
and Chloroquine (a structural quinoline analog) to establish unambiguous identification
protocols for drug development and quality control.

Core Chemical Data
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Feature NSC 138036 (Surfen)

Formula C21H20N6O

Monoisotopic Mass 372.1699 Da

Precursor lon [M+H]* 373.1772 m/z

Structure Class Symmetric Diarylurea / Aminoquinoline
Key Application Heparan Sulfate Antagonist, Wnt Inhibition

Materials and Methods: Validated Protocol

To ensure reproducibility, the following LC-MS/MS parameters are recommended. This protocol

prioritizes the detection of the diagnostic urea cleavage fragments.

Experimental Setup

¢ lon Source: Electrospray lonization (ESI) in Positive Mode (+).

e Instrumentation: Q-TOF or Triple Quadrupole (QgqQ) recommended for precise mass

resolution.

» Mobile Phase:
o A: Water + 0.1% Formic Acid (Protonation source).
o B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 mins (Surfen is hydrophobic and elutes late).

MS/MS Acquisition Parameters
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Parameter Setting Rationale

) Optimizes spray stability for
Capillary Voltage 3.5kV o
quinolines.

Prevents in-source
Cone Voltage 30V fragmentation of the urea
bond.

Critical range. <20 eV leaves
o precursor intact; >40 eV
Collision Energy (CE) 20-35 eV ) ) )
obliterates diagnostic

fragments.

Captures low-mass quinoline
Scan Range 50-400 m/z
reporters.

Fragmentation Pathway Analysis

The mass spectrum of NSC 138036 is dominated by the cleavage of the central urea linker.
This "symmetric scission" is the fingerprint of the molecule.

Primary Fragmentation Mechanism

Under Collision-Induced Dissociation (CID), the protonated precursor (m/z 373.18) undergoes
a characteristic N-C bond cleavage at the urea bridge. This yields two distinct species:

e The Amine Fragment (Base Peak): A proton transfer leads to the formation of the monomeric
4,6-diamino-2-methylquinoline ion (m/z 174.09). This is invariably the most abundant ion
(100% intensity).

e The Isocyanate Fragment: The other half of the molecule leaves as a neutral isocyanate or
retains the charge to form the isocyanate cation (m/z 200.08), though this is less stable and

less intense.

Secondary Fragmentation

At higher collision energies (>35 eV), the quinoline ring itself begins to fragment:
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e m/z 157.06: Loss of ammonia (NHs, -17 Da) from the exocyclic amine of the m/z 174

fragment.

e m/z 159.07: Loss of a methyl group (-15 Da) from the m/z 174 fragment.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting ions.[1][2]
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Caption: CID fragmentation pathway of NSC 138036 showing the dominant urea cleavage
yielding the diagnostic m/z 174 ion.
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Comparative Analysis: NSC 138036 vs. Alternatives

Distinguishing NSC 138036 from functional analogs is critical in complex matrices (e.g., plasma
or formulation buffers).

Comparison 1: NSC 138036 vs. Protamine Sulfate

Protamine is the clinical standard for heparin neutralization. It is often confused with Surfen in
functional assays, but their MS signatures are radically different.

e NSC 138036: Single sharp peak at m/z 373.18.

o Protamine: A complex mixture of four arginine-rich peptides (P1-P4). In ESI, it appears as
multiply charged envelopes (e.g., [M+4H]**, [M+5H]>*) in the m/z 500-1000 range. It does
not produce a single molecular ion.[3]

Comparison 2: NSC 138036 vs. Chloroquine

Chloroquine shares the aminoquinoline core but lacks the urea linker.

 Differentiation: Chloroquine (m/z 320.19) fragments via the loss of its diethylamino side chain
(yielding m/z 247). It never produces the m/z 174 symmetric half-molecule characteristic of

Surfen.
Data Summary Table
Major Major
Precursor .
Compound Fragment 1 Fragment 2 Mechanism
(m/z)
(m/z) (m/z)
NSC 138036 373.18 174.09 (Base) 157.06 Urea Cleavage
) Multiply Charged ) ) Peptide Bond
Protamine 4000-5000 (MW) Peptide b/y ions
(e.g., 530.45 8+) Breakage
Chloroquine 320.19 247.10 142.00 Side-chain Loss

Experimental Workflow Diagram

Use this decision tree to validate NSC 138036 identity in unknown samples.
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Caption: Logic flow for the positive identification of NSC 138036 using LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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